![molecular formula C8H5F2NOS B12865014 4-(Difluoromethyl)benzo[d]oxazole-2-thiol](/img/structure/B12865014.png)
4-(Difluoromethyl)benzo[d]oxazole-2-thiol
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Overview
Description
4-(Difluoromethyl)benzo[d]oxazole-2-thiol is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The presence of the difluoromethyl group and the thiol functionality in this compound makes it a unique and valuable molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)benzo[d]oxazole-2-thiol typically involves the reaction of 2-aminophenol with difluoromethylthiolating agents. One common method is the reaction of 2-aminophenol with difluoromethylthiol chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The scalability of the process is crucial for industrial applications, and methods such as microwave-assisted synthesis and green chemistry approaches are often explored .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)benzo[d]oxazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding benzoxazole derivative without the difluoromethyl group.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Benzoxazole derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
4-(Difluoromethyl)benzo[d]oxazole-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)benzo[d]oxazole-2-thiol involves its interaction with various molecular targets and pathways. The compound has been shown to modulate signaling pathways such as the Akt/GSK-3β/NF-κB pathway, which is involved in cell survival and apoptosis. By influencing these pathways, the compound can exert neuroprotective and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A parent compound with a wide range of biological activities.
4-Methylbenzo[d]oxazole-2-thiol: Similar structure but with a methyl group instead of a difluoromethyl group.
2-Aminobenzoxazole: Lacks the thiol and difluoromethyl functionalities.
Uniqueness
4-(Difluoromethyl)benzo[d]oxazole-2-thiol is unique due to the presence of both the difluoromethyl group and the thiol functionality. These groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H5F2NOS |
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Molecular Weight |
201.20 g/mol |
IUPAC Name |
4-(difluoromethyl)-3H-1,3-benzoxazole-2-thione |
InChI |
InChI=1S/C8H5F2NOS/c9-7(10)4-2-1-3-5-6(4)11-8(13)12-5/h1-3,7H,(H,11,13) |
InChI Key |
WKQLJRNZVGHFBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=S)N2)C(F)F |
Origin of Product |
United States |
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